molecular formula C19H22N4O3 B11451962 3-(furan-2-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide

3-(furan-2-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11451962
M. Wt: 354.4 g/mol
InChI Key: BGDWRJJXPQANQA-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N’-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring a furan ring, a tricyclo[3311~3,7~]decane moiety, and a pyrazole ring

Preparation Methods

The synthesis of 3-(furan-2-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide involves multiple steps. One common synthetic route starts with the preparation of the furan-2-yl moiety, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane group. The final step involves the formation of the pyrazole ring and the carbohydrazide group. Reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) under controlled temperatures .

Chemical Reactions Analysis

3-(furan-2-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tricyclo[3.3.1.1~3,7~]decane moiety provides steric hindrance, affecting the binding affinity. The pyrazole ring can form hydrogen bonds with active site residues, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds include:

3-(furan-2-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide stands out due to its combination of these three distinct structural features, making it a unique and versatile compound for various applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N'-(adamantane-1-carbonyl)-5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C19H22N4O3/c24-17(15-7-14(20-21-15)16-2-1-3-26-16)22-23-18(25)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13H,4-6,8-10H2,(H,20,21)(H,22,24)(H,23,25)

InChI Key

BGDWRJJXPQANQA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

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